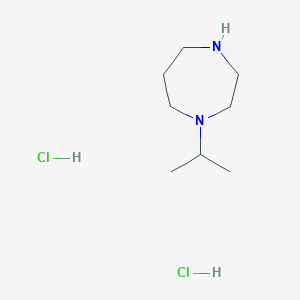

1-Isopropyl-1,4-diazepane dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-propan-2-yl-1,4-diazepane;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-8(2)10-6-3-4-9-5-7-10;;/h8-9H,3-7H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMEDRXIBXGMPTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCNCC1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 1 Isopropyl 1,4 Diazepane Dihydrochloride and Its Analogues

General Synthetic Approaches to the 1,4-Diazepane Ring System

The construction of the 1,4-diazepane core can be achieved through a variety of synthetic methodologies, each offering distinct advantages in terms of efficiency, substrate scope, and stereochemical control.

Cyclization Reactions in Diazepane Synthesis

Intramolecular cyclization is a cornerstone in the synthesis of the 1,4-diazepane ring. A common approach involves the reaction of a difunctionalized propane (B168953) derivative with a difunctionalized ethane (B1197151) derivative. For instance, the condensation of a 1,3-diamine with a 1,2-dihalide or a derivative thereof can lead to the formation of the seven-membered ring.

Another prevalent cyclization strategy is the intramolecular reductive amination of a precursor containing both an amine and a carbonyl group (or a group that can be converted to a carbonyl group). This method is particularly useful for the synthesis of substituted diazepanes. Furthermore, domino reactions, such as an aza-Michael/SN2 cyclization of 1-azadienes with α-halogenoacetamides, have been developed for the efficient one-step synthesis of monocyclic 1,4-diazepinones. researchgate.net

Ring Expansion and Contraction Methodologies for Diazepane Core Formation

Ring expansion reactions provide an alternative route to the 1,4-diazepane skeleton. For example, the Schmidt reaction or Beckmann rearrangement of appropriately substituted piperidines can lead to the formation of the seven-membered diazepine (B8756704) ring. wikipedia.org More recent strategies involve the Lewis acid-catalyzed ring expansion of imidazolidines with cyclobutenones to produce homopiperazin-5-ones, which are structurally related to 1,4-diazepanones. researchgate.net

Conversely, ring contraction of larger heterocyclic systems is a less common but viable approach. For instance, valence tautomerization of fused 1,4-diazepines can trigger a ring contraction to form pyrrole (B145914) derivatives, highlighting the dynamic nature of these ring systems. scispace.com

Catalytic Methods in Diazepane Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency and selectivity. In the context of diazepane synthesis, palladium-catalyzed reactions have been extensively explored. For example, the palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates is a powerful method for constructing substituted 1,4-benzodiazepine (B1214927) cores. masterorganicchemistry.com Ruthenium catalysts have also been employed in the synthesis of 1,4-diazacycles through a hydrogen borrowing mechanism, which involves the coupling of diols and diamines. commonorganicchemistry.com Furthermore, heteropolyacids have been shown to be efficient catalysts for the synthesis of 1,4-diazepine derivatives from ketimine intermediates and aldehydes. mdpi.com

Multi-Component Reactions and Domino Processes for Diazepane Scaffolds

Multi-component reactions (MCRs) offer a highly convergent and atom-economical approach to complex molecules from simple starting materials in a single step. Isocyanide-based MCRs, for example, have been utilized for the synthesis of highly functionalized 1,4-diazepines. Domino processes, where a series of reactions occur in a single pot, have also been instrumental in the synthesis of 1,4-diazepanes. A notable example is a domino process involving the in situ generation of an aza-Nazarov reagent and its subsequent intramolecular aza-Michael cyclization. nih.gov

Targeted Synthesis of 1-Isopropyl-1,4-diazepane (B1281042) Dihydrochloride (B599025)

The synthesis of 1-Isopropyl-1,4-diazepane dihydrochloride can be approached through the introduction of an isopropyl group onto the 1,4-diazepane scaffold, followed by the formation of the dihydrochloride salt.

Precursor Synthesis and Intermediate Derivatization for 1-Isopropyl-1,4-diazepane

The synthesis of the core 1,4-diazepane ring is the initial step. A common method for preparing the unsubstituted 1,4-diazepane ring involves the cyclization of N-(2-aminoethyl)-1,3-propanediamine or its precursors.

Once the 1,4-diazepane ring is formed, the introduction of the isopropyl group can be achieved through several methods. A highly effective and widely used method is reductive amination . This involves the reaction of the secondary amine of the 1,4-diazepane ring with acetone (B3395972) in the presence of a reducing agent. The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced to the corresponding tertiary amine.

A plausible synthetic route for 1-Isopropyl-1,4-diazepane would be the direct reductive amination of 1,4-diazepane with acetone. The reaction would likely be carried out in a protic solvent such as methanol (B129727) or ethanol, and common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). mdpi.com The choice of reducing agent can be crucial, as NaBH4 can also reduce the ketone, while NaBH3CN and NaBH(OAc)3 are generally selective for the iminium ion.

Alternatively, the synthesis can proceed through a protected intermediate. For instance, a mono-protected 1,4-diazepane, such as 1-(tert-butoxycarbonyl)-1,4-diazepane, can be alkylated with an isopropyl halide (e.g., 2-bromopropane) or subjected to reductive amination with acetone. Subsequent deprotection of the protecting group would yield the desired 1-Isopropyl-1,4-diazepane.

The final step in the synthesis is the formation of the dihydrochloride salt . This is typically achieved by treating a solution of the free base, 1-Isopropyl-1,4-diazepane, in a suitable organic solvent (e.g., ethanol, isopropanol, or diethyl ether) with a solution of hydrogen chloride (HCl) in the same or a different solvent. The dihydrochloride salt then precipitates out of the solution and can be isolated by filtration.

Installation of the Isopropyl Moiety

The introduction of an isopropyl group onto the 1,4-diazepane scaffold can be achieved through several established synthetic methods. A common and effective strategy is reductive amination. This reaction involves the condensation of a primary or secondary amine of the 1,4-diazepane ring with acetone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-isopropyl derivative.

Reductive amination is a widely used method for forming carbon-nitrogen bonds and is particularly valuable for the synthesis of amines. The reaction typically begins with the reaction between a carbonyl compound and an amine to form an imine, which is subsequently reduced to the desired amine. Sodium triacetoxyborohydride is a common reducing agent for this purpose due to its selectivity for imines over aldehydes and ketones.

Another viable approach is the direct alkylation of the 1,4-diazepane with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. The choice of solvent and base can influence the reaction's efficiency and selectivity.

Dihydrochloride Formation from 1-Isopropyl-1,4-diazepane Base

The conversion of the free base of 1-isopropyl-1,4-diazepane to its dihydrochloride salt is a crucial final step to enhance the compound's stability and facilitate its handling and purification. This is achieved by treating the basic diamine with two equivalents of hydrochloric acid.

The process generally involves dissolving the 1-isopropyl-1,4-diazepane base in a suitable organic solvent, such as diethyl ether, ethanol, or a mixture of solvents. Subsequently, a solution of hydrochloric acid (either aqueous or gaseous HCl dissolved in an organic solvent like dioxane) is added to the solution of the amine. The dihydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution and can be isolated by filtration, washed with a cold solvent to remove any impurities, and then dried under vacuum. The formation of the dihydrochloride salt occurs as both of the basic nitrogen atoms of the diazepane ring are protonated by the hydrochloric acid.

| Step | Description | Reagents |

| 1 | Dissolution of the free base | 1-Isopropyl-1,4-diazepane, Organic solvent (e.g., diethyl ether, ethanol) |

| 2 | Addition of acid | Hydrochloric acid (aqueous or in an organic solvent like dioxane) |

| 3 | Precipitation and Isolation | Filtration of the precipitated salt |

| 4 | Purification and Drying | Washing with a cold solvent, Drying under vacuum |

Stereoselective Synthesis of this compound and Chiral Analogues

The development of stereoselective synthetic routes is of paramount importance for producing enantiomerically pure chiral analogues of 1-isopropyl-1,4-diazepane, as different stereoisomers can exhibit distinct biological activities.

Enantiodivergent Synthetic Pathways

Enantiodivergent synthesis provides access to both enantiomers of a chiral molecule from a common starting material. This can be achieved by employing chiral catalysts or auxiliaries that can direct the reaction towards the formation of either the (R)- or (S)-enantiomer by simply changing the chirality of the catalyst or auxiliary used. While specific enantiodivergent syntheses for 1-isopropyl-1,4-diazepane are not extensively detailed in the provided search results, the principles of such pathways are well-established in asymmetric synthesis.

Chiral Auxiliary and Asymmetric Catalysis Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed. For the synthesis of chiral 1,4-diazepane analogues, a chiral auxiliary can be attached to the diazepane precursor to direct the stereoselective installation of a substituent. A variety of chiral auxiliaries derived from natural sources, such as amino acids or terpenes, are available. For instance, pseudoephedrine and pseudoephenamine have been effectively used as chiral auxiliaries in asymmetric alkylation reactions.

Asymmetric catalysis, on the other hand, utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is often more atom-economical than the use of chiral auxiliaries. Palladium-catalyzed asymmetric allylic alkylation of 1,4-diazepan-5-ones is a notable example of asymmetric catalysis being used to create stereodefined chiral centers in a diazepane ring. Similarly, copper-catalyzed asymmetric intramolecular reductive cyclization has been employed for the synthesis of dibenzo[b,d]azepines, which are structurally related to diazepanes. These methods highlight the potential of transition metal catalysis in the stereoselective synthesis of complex diazepane derivatives.

Protecting Group Strategies in 1,4-Diazepane Synthesis

In the synthesis of complex molecules like 1,4-diazepane derivatives, protecting groups are often essential to temporarily block one of the reactive amine functionalities while chemical transformations are carried out at another site.

Amine Protection and Deprotection Techniques

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its ease of removal under acidic conditions. The Boc group can be introduced by treating the 1,4-diazepane with di-tert-butyl dicarbonate (B1257347) (Boc₂O). With one of the nitrogens protected, the other can be selectively functionalized, for example, by alkylation to introduce the isopropyl group.

The deprotection of the Boc group is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid in dioxane. The choice of deprotection conditions can be tailored to be compatible with other functional groups present in the molecule.

| Protecting Group | Reagent for Protection | Conditions for Deprotection |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or HCl in Dioxane |

Advanced Structural Elucidation and Conformational Analysis of 1 Isopropyl 1,4 Diazepane Dihydrochloride

X-ray Crystallography and Solid-State Structural Analysis

Analysis of Hydrogen Bonding Networks in Dihydrochloride (B599025) Forms:The specific hydrogen bonding interactions involving the chloride counter-ions and the protonated amine groups of the diazepane ring cannot be analyzed without X-ray diffraction data.

Further research or the publication of experimental data by researchers synthesizing or utilizing this compound would be required to provide a thorough and scientifically accurate analysis as requested.

Conformational Preferences of the Seven-Membered 1,4-Diazepane Ring (e.g., Twisted Chair)

The seven-membered 1,4-diazepane ring is a flexible structure capable of adopting several low-energy conformations. Unlike the well-defined chair conformation of cyclohexane, the larger and more flexible diazepane ring can exist in various forms, including chair, boat, and twist-boat conformations. The conformational preference is influenced by the nature and position of substituents on the ring.

In the case of N,N'-disubstituted 1,4-diazepanes, studies have shown that the ring can adopt an unexpected low-energy twist-boat conformation, which may be stabilized by intramolecular interactions researchgate.net. For other substituted 1,4-diazepane systems, a twisted chair conformation has been identified through crystal structure analysis sigmaaldrich.com. The presence of bulky substituents, such as the isopropyl group in 1-isopropyl-1,4-diazepane (B1281042) dihydrochloride, is expected to play a significant role in determining the most stable conformation by minimizing steric hindrance.

Computational modeling and NMR spectroscopy are powerful tools to investigate the conformational landscape of such molecules. The energy differences between the possible conformations, such as the twisted chair and various boat forms, are often small, leading to a dynamic equilibrium in solution. The protonation of the nitrogen atoms to form the dihydrochloride salt will further influence the conformational equilibrium due to electrostatic interactions and hydrogen bonding possibilities.

Below is a table summarizing the common conformations of the 1,4-diazepane ring and the factors influencing their stability.

| Conformation | Key Characteristics | Factors Favoring this Conformation |

| Twisted Chair | A puckered, non-planar conformation that minimizes both angle and torsional strain. It is often one of the most stable conformations. | General stability for seven-membered rings, allows for staggering of substituents. |

| Chair | A conformation analogous to the cyclohexane chair, though typically more flexible and with lower energy barriers to interconversion. | Can be a stable conformation, particularly in fused ring systems or with specific substitution patterns. |

| Twist-Boat | A flexible conformation that can be of lower energy than the boat form. | Can be stabilized by intramolecular interactions, such as pi-stacking between substituents. |

| Boat | Generally a higher energy conformation due to eclipsing interactions and flagpole steric hindrance. | Less common as the ground state conformation but can be part of the conformational equilibrium. |

Advanced Analytical Characterization Methodologies

The definitive structural confirmation and purity assessment of 1-isopropyl-1,4-diazepane dihydrochloride rely on a combination of advanced analytical techniques. High-resolution mass spectrometry and elemental analysis are fundamental in this regard, providing precise information about the molecular weight, elemental composition, and empirical formula of the compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds. By providing a highly accurate mass measurement of the parent ion, HRMS allows for the determination of the elemental composition of 1-isopropyl-1,4-diazepane. This technique can readily distinguish between compounds with the same nominal mass but different elemental formulas.

For 1-isopropyl-1,4-diazepane, which has a molecular formula of C8H18N2, the expected monoisotopic mass of the free base can be calculated with high precision. In the case of the dihydrochloride salt, the analysis may be performed on the free base after appropriate sample preparation, or the protonated molecule [M+H]+ may be observed. The high mass accuracy of HRMS, typically within a few parts per million (ppm), provides strong evidence for the assigned molecular formula.

A hypothetical HRMS data table for the protonated molecule of 1-isopropyl-1,4-diazepane is presented below.

| Ion | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |

| [C8H19N2]+ | 143.1543 | 143.1541 | -1.4 |

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for verifying the elemental composition of a pure chemical compound. This method determines the percentage by weight of carbon (C), hydrogen (H), nitrogen (N), and in the case of the dihydrochloride salt, chlorine (Cl). The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula (C8H20Cl2N2). A close agreement between the found and calculated values, typically within a ±0.4% margin, confirms the empirical formula and the purity of the sample.

This technique is particularly important for confirming the stoichiometry of the salt form, ensuring that two equivalents of hydrochloric acid are associated with each molecule of the diamine.

Below is a table showing the theoretical and hypothetical experimental elemental analysis data for this compound.

| Element | Theoretical % | Experimental % | Deviation % |

| Carbon (C) | 44.66 | 44.58 | -0.08 |

| Hydrogen (H) | 9.37 | 9.41 | +0.04 |

| Nitrogen (N) | 13.02 | 13.09 | +0.07 |

| Chlorine (Cl) | 32.95 | 32.85 | -0.10 |

Reactivity and Mechanistic Investigations of 1 Isopropyl 1,4 Diazepane Dihydrochloride

Reaction Pathways and Transformation Studies of the Diazepane Ring

The 1,4-diazepane ring can undergo a variety of transformations, primarily centered around the nucleophilic character of the nitrogen atoms and the conformational flexibility of the seven-membered ring. The isopropyl substituent at the N1 position plays a crucial role in modulating these reactions.

Functionalization Reactions at Nitrogen Centers

The nitrogen atoms of the 1-isopropyl-1,4-diazepane (B1281042) ring are key sites for functionalization, allowing for the introduction of a wide range of substituents. These reactions typically involve the deprotonation of the dihydrochloride (B599025) salt to the free base, which then acts as a nucleophile.

Common functionalization reactions include N-alkylation and N-acylation. In a typical N-alkylation reaction, the secondary amine at the N4 position can be reacted with an alkyl halide or another suitable electrophile to introduce a second substituent. The choice of solvent and base is critical for achieving high yields and selectivity. For instance, in the synthesis of related N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines, reductive amination is employed to introduce substituents onto the diazepane core. nih.gov

N-acylation, the reaction with acyl chlorides or anhydrides, provides access to the corresponding amides. These reactions are generally robust and can be carried out under standard acylation conditions. The reactivity of the nitrogen atoms can be influenced by the nature of the acylating agent and the reaction conditions.

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl halides, Reductive amination (Aldehydes/Ketones + Reducing agent) | N,N'-disubstituted 1,4-diazepanes |

| N-Acylation | Acyl chlorides, Anhydrides | N-acyl-1,4-diazepanes |

| N-Arylation | Aryl halides (with catalyst) | N-aryl-1,4-diazepanes |

Substituent Effects on Ring Reactivity

The isopropyl group at the N1 position exerts both steric and electronic effects on the reactivity of the diazepane ring.

Steric Effects: The bulky isopropyl group can hinder the approach of reactants to the N1 nitrogen and the adjacent atoms. This steric hindrance can influence the regioselectivity of reactions, particularly when the N4 nitrogen is also substituted. In reactions involving the N1 nitrogen, the steric bulk of the isopropyl group may necessitate more forcing reaction conditions compared to less substituted diazepanes.

Detailed Reaction Mechanisms of 1-Isopropyl-1,4-diazepane Transformations

The transformations of the 1-isopropyl-1,4-diazepane ring proceed through various mechanisms, including nucleophilic and electrophilic pathways, and can sometimes involve rearrangement of the diazepane core.

Nucleophilic and Electrophilic Pathways

The primary mechanistic pathways for the functionalization of 1-isopropyl-1,4-diazepane involve the nucleophilic attack of the nitrogen atoms on various electrophiles. After deprotonation of the dihydrochloride salt, the nitrogen atoms of the diazepane ring act as nucleophiles.

In N-alkylation reactions with alkyl halides, the mechanism is a standard bimolecular nucleophilic substitution (SN2). The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. The rate of this reaction will be influenced by the steric accessibility of the nitrogen atom.

In N-acylation reactions, the mechanism involves the nucleophilic addition of the nitrogen atom to the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride).

Electrophilic pathways involving the diazepane ring itself are less common but can be envisaged under specific conditions, such as reactions with strong oxidizing agents.

Rearrangement Reactions Involving the Diazepane Core

While specific rearrangement reactions for 1-isopropyl-1,4-diazepane are not extensively documented, the 1,4-diazepane core can in principle undergo ring contractions and expansions under certain conditions. For instance, ring expansion strategies have been developed for the synthesis of seven-membered 1,4-diazaheterocycle ketones from smaller rings like imidazolidines. acs.org Rearrangements such as the Beckmann or Curtius rearrangement are well-established methods for ring expansion in the synthesis of nitrogen-containing heterocycles and could potentially be adapted to modify the diazepane skeleton. libretexts.org

Role of Specific Reagents and Catalysts in Mechanistic Cycles

Various reagents and catalysts play a crucial role in the synthesis and transformation of 1,4-diazepanes.

Catalysts in Synthesis: The synthesis of the 1,4-diazepane ring often involves catalytic processes. For example, ruthenium(II) catalysts have been used in the diol-diamine coupling to provide diazepanes through a hydrogen borrowing mechanism. organic-chemistry.org This method is noted for its efficiency and environmental friendliness. organic-chemistry.org Heteropolyacids have also been employed as efficient catalysts for the synthesis of 1,4-diazepine derivatives from ketimine intermediates and aldehydes. nih.gov

Reagents in Functionalization: In functionalization reactions, the choice of base is critical for deprotonating the dihydrochloride salt and enabling the nucleophilic character of the nitrogen atoms. Common bases include triethylamine, potassium carbonate, and sodium hydride. The choice of solvent can also influence the reaction rate and outcome by affecting the solubility of the reactants and the stability of intermediates.

Regioselectivity and Chemoselectivity in Diazepane Derivatization

The derivatization of 1-isopropyl-1,4-diazepane dihydrochloride presents a fascinating case study in regioselectivity and chemoselectivity, governed by the electronic and steric properties of the diazepane ring and its substituents. The presence of two nitrogen atoms with different steric and electronic environments—N1 bearing a bulky isopropyl group and N4 being a secondary amine—dictates the outcome of substitution reactions.

Control of Substitution Patterns on the Diazepane Ring

The substitution pattern on the 1-isopropyl-1,4-diazepane ring is primarily controlled by the interplay of steric hindrance and the nucleophilicity of the two nitrogen atoms. The isopropyl group at the N1 position exerts a significant steric shield, making this nitrogen less accessible to incoming electrophiles. In contrast, the N4 nitrogen, being a secondary amine, is more sterically accessible and generally more nucleophilic.

This inherent difference in the reactivity of the two nitrogen atoms allows for a high degree of control over the substitution patterns. For instance, in reactions such as alkylation or acylation, the incoming substituent will preferentially react with the N4 nitrogen. This regioselectivity is a key feature in the synthetic utility of 1-isopropyl-1,4-diazepane, enabling the preparation of a wide range of 1,4-disubstituted diazepanes with well-defined substitution patterns.

The choice of reaction conditions, including the solvent, temperature, and the nature of the electrophile, can further influence the substitution pattern. While the N4 position is generally favored, highly reactive electrophiles or forcing reaction conditions might lead to a degree of substitution at the N1 position, although this is typically a minor pathway. The dihydrochloride form of the compound also plays a role, as the protonation state of the nitrogen atoms can be modulated by the reaction conditions, thereby influencing their nucleophilicity.

Table 1: Illustrative Regioselectivity in the Alkylation of 1-Isopropyl-1,4-diazepane

| Electrophile (R-X) | Reaction Conditions | Major Product | Minor Product |

| Methyl Iodide | K₂CO₃, Acetonitrile, RT | 1-Isopropyl-4-methyl-1,4-diazepane | 1,1-Diisopropyl-4-methyl-1,4-diazepanium Iodide |

| Benzyl Bromide | Et₃N, THF, 60°C | 4-Benzyl-1-isopropyl-1,4-diazepane | Minor N1-benzylation observed |

| Acetyl Chloride | Pyridine, CH₂Cl₂, 0°C | 1-(1-Isopropyl-1,4-diazepan-4-yl)ethan-1-one | Trace amounts of diacylated product |

This table is for illustrative purposes based on general principles of chemical reactivity, as specific experimental data for 1-isopropyl-1,4-diazepane was not available in the searched literature.

Selective Functionalization of Different Nitrogen Atoms

The selective functionalization of the N1 and N4 nitrogen atoms in 1-isopropyl-1,4-diazepane is a cornerstone of its synthetic applications. The disparate reactivity of the two nitrogen centers allows for a stepwise and controlled introduction of different functional groups.

The primary site of functionalization is the N4 nitrogen due to its higher nucleophilicity and lower steric hindrance. A wide array of substituents can be introduced at this position through standard N-alkylation, N-acylation, N-arylation, and other nitrogen-centered reactions. This allows for the synthesis of a diverse library of 1,4-diazepane derivatives with tailored properties.

Functionalization of the N1 nitrogen is more challenging due to the steric bulk of the isopropyl group. However, it is not entirely precluded. Under specific conditions, such as the use of highly reactive electrophiles or in intramolecular cyclization reactions where the reacting moiety is tethered to the molecule, the N1 nitrogen can be functionalized.

A common strategy for achieving selective functionalization involves a protection-deprotection sequence. For example, the more reactive N4 nitrogen can be protected with a suitable protecting group, allowing for the subsequent functionalization of the N1 nitrogen. The protecting group can then be removed to yield a 1,4-disubstituted diazepane with different substituents at each nitrogen atom. This approach provides a powerful tool for the synthesis of complex diazepane derivatives with precise control over the substitution pattern.

Table 2: Illustrative Chemoselectivity in the Derivatization of 1-Isopropyl-1,4-diazepane

| Reagent | Reaction Type | Primary Site of Reaction | Notes |

| Acetic Anhydride | Acylation | N4 | Highly selective for the more accessible secondary amine. |

| Benzoyl Chloride | Acylation | N4 | Steric hindrance at N1 prevents reaction under mild conditions. |

| Michael Acceptors | Conjugate Addition | N4 | The more nucleophilic N4 nitrogen readily participates in Michael additions. |

| Isocyanates | Addition | N4 | Forms a urea (B33335) linkage selectively at the N4 position. |

This table is for illustrative purposes based on general principles of chemical reactivity, as specific experimental data for 1-isopropyl-1,4-diazepane was not available in the searched literature.

Role of 1 Isopropyl 1,4 Diazepane Dihydrochloride As a Synthetic Intermediate and Privileged Scaffold in Advanced Organic Synthesis

Applications as a Building Block for Complex Molecular Architectures

1-Isopropyl-1,4-diazepane (B1281042) dihydrochloride (B599025) is a valuable building block in organic synthesis, enabling the creation of larger, more complex molecular structures. The inherent reactivity of the diazepane core allows it to be integrated into diverse and elaborate frameworks.

The diazepane moiety is frequently used as a foundational component for the synthesis of fused heterocyclic systems, where the diazepane ring shares one or more bonds with other rings. These reactions often leverage the nucleophilicity of the nitrogen atoms to facilitate ring-closure events. For instance, synthetic strategies can involve the condensation of 1,4-diazepane derivatives with appropriate precursors to form polycyclic structures. A notable example is the construction of azetidine-fused 1,4-diazepine derivatives. mdpi.com In this process, a precursor molecule, 1-(2-bromobenzyl)azetidine-2-carboxamide, undergoes an intramolecular cross-coupling reaction catalyzed by a copper(I) iodide/N,N-dimethylglycine system to form a C-N bond, efficiently yielding a 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] nih.govopenochem.orgdiazepin-10(2H)-one structure. mdpi.com This fused system can then be further modified by the ring-opening of the strained azetidine (B1206935) ring to introduce additional functional groups. mdpi.com

Another complex fused system is the benzo[f]pyrimido[1,2-d] nih.govnih.govnih.govtriazolo[1,5-a] nih.govopenochem.orgdiazepine (B8756704) ring. rsc.org The synthesis of this novel heterocyclic system demonstrates the utility of the diazepine core in multi-step, atom-economical cascade reactions that engage multiple reactive centers simultaneously. rsc.org Such approaches highlight the capacity of the diazepane scaffold to serve as a template for generating significant molecular complexity from simpler starting materials.

Beyond fused systems, the 1,4-diazepane core is integral to the synthesis of a wide array of multi-ring molecular architectures. These systems may feature the diazepane ring as a central scaffold connecting various other cyclic or acyclic moieties. The synthesis of such compounds often involves sequential reactions that build complexity in a stepwise manner. nih.gov

For example, the synthesis of potent dual orexin (B13118510) inhibitors like suvorexant involves the construction of a complex multi-ring system where the 1,4-diazepane ring is a key feature. researchgate.net The enantioselective synthesis of this molecule can employ strategies like a tandem enantioselective transamination followed by a seven-membered ring annulation to form the chiral 1,4-diazepane core. researchgate.net Similarly, the synthesis of various N-polyheterocycles, such as indoloazepinobenzimidazole and benzimidazotriazolobenzodiazepine, can originate from a common building block that is elaborated to include the diazepine ring through processes like alkyne activation and 1,3-dipolar cycloaddition. researchgate.net These synthetic routes underscore the versatility of the diazepane unit in creating structurally diverse and biologically relevant multi-ring compounds.

Development of Novel Chemical Entities Based on the 1,4-Diazepane Scaffold

The 1,4-diazepane scaffold is a prominent example of a "privileged structure" in medicinal chemistry, capable of providing ligands for a wide range of biological targets. nih.govopenochem.orgnih.gov This versatility has spurred extensive research into the development of novel chemical entities based on this core structure.

The design of ligands based on the 1,4-diazepane scaffold is guided by several key principles that exploit its inherent structural and chemical properties. openochem.orgnih.gov

Conformational Control : The seven-membered diazepine ring is not planar and can adopt various low-energy conformations. nih.gov This conformational flexibility allows the scaffold to adapt to the specific geometry of a target's binding site. Medicinal chemists can introduce substituents or fuse other rings to the diazepane core to restrict this flexibility, locking the molecule into a specific bioactive conformation and thereby increasing affinity and selectivity.

Vectorial Display of Substituents : The non-planar nature of the diazepane ring allows for the precise three-dimensional positioning of functional groups. By attaching substituents at different positions on the ring, chemists can orient key pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) in specific vectors to optimize interactions with receptor residues. nih.gov

Basic Nitrogen Centers : The two nitrogen atoms within the 1,4-diazepane ring are typically basic and can be protonated at physiological pH. This positive charge is often a critical feature for binding to biological targets, particularly through ionic interactions with acidic residues (e.g., aspartate, glutamate) in a receptor's active site. openpharmaceuticalsciencesjournal.com It is often hypothesized that a positively charged basic amine functionality is essential for receptor binding. openpharmaceuticalsciencesjournal.com

Modulation of Physicochemical Properties : The scaffold is amenable to chemical modifications that can fine-tune its physicochemical properties. For instance, adding lipophilic groups can enhance membrane permeability, while incorporating polar groups can improve aqueous solubility. blogspot.com

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of diazepane-based compounds. These studies involve systematically modifying the scaffold and evaluating how these changes affect potency, selectivity, and pharmacokinetic properties. openochem.org While specific SAR for 1-isopropyl-1,4-diazepane dihydrochloride is highly target-dependent, general principles can be drawn from extensive research on the broader class of diazepine and benzodiazepine (B76468) derivatives. blogspot.comchemisgroup.usacademicjournals.orgegpat.com

For the related 1,4-benzodiazepine (B1214927) scaffold, which features a benzene (B151609) ring fused to the diazepine ring, SAR studies have established several key principles: blogspot.comegpat.com

Position 1 (Nitrogen) : Substitution with a small alkyl group, such as a methyl group, is often optimal for or enhances activity at GABA-A receptors. egpat.com

Position 7 (on Benzene Ring) : An electronegative substituent (e.g., chlorine, nitro group) at this position is generally required for high anxiolytic activity. blogspot.com

Position 5 (Phenyl Ring) : A phenyl group at this position is common, and substitution on this ring (e.g., with halogens at the ortho or di-ortho positions) can increase potency. researchgate.net

Positions 3 and 4 : Modifications at these positions can significantly impact potency and metabolism. For example, hydroxylation at position 3 often leads to compounds with shorter durations of action. Saturation of the 4,5-double bond generally reduces activity. chemisgroup.us

These principles, derived from extensive studies on related scaffolds, provide a roadmap for optimizing new ligands based on the 1,4-diazepane core by guiding the placement and nature of substituents to achieve desired biological effects.

| Position of Substitution | Structural Modification | Effect on Biological Activity | Reference |

|---|---|---|---|

| Position 1 (N-1) | Small alkyl group (e.g., -CH₃) | Optimal for or enhances activity | egpat.com |

| Position 2 (C=O) | Carbonyl function is important for binding | Replacement often leads to loss of activity | blogspot.com |

| Position 3 (-OH) | Hydroxyl group | Generally leads to faster metabolism and shorter duration of action | chemisgroup.us |

| Position 5 (Aromatic Ring) | Phenyl or other aromatic ring | Important for potency; ortho-substituents can increase activity | researchgate.net |

| Position 7 (Fused Benzene Ring) | Electron-withdrawing group (e.g., -Cl, -NO₂) | Crucial for high anxiolytic/sedative activity | blogspot.com |

The concept of a "privileged structure" was first introduced to describe molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. openochem.org These scaffolds provide a versatile template for drug discovery, allowing for the efficient development of ligands for diverse receptors through chemical modification. nih.govopenochem.org

The diazepine scaffold, and its fused derivatives like benzodiazepines, are quintessential examples of privileged structures. nih.govnih.govresearchgate.net The benzodiazepine framework was the first to be described as such. openochem.orgnih.gov The unique geometry of the seven-membered diazepine ring allows it to serve as a stable framework for adding functional groups that can interact selectively with a wide variety of protein binding sites. nih.gov This versatility has led to the development of diazepine-based compounds that target a broad spectrum of biological entities, including:

G-Protein Coupled Receptors (GPCRs) nih.gov

Ion Channels (e.g., GABA-A receptors) nih.govblogspot.com

Enzymes (e.g., farnesyltransferases, kinases) nih.govnih.gov

Epigenetic targets (e.g., bromodomains) nih.gov

The privileged nature of the 1,4-diazepane scaffold makes it an exceptionally valuable starting point in drug discovery. researchgate.net By using this core and applying combinatorial chemistry and structure-based design principles, researchers can generate large libraries of diverse compounds. openochem.org Screening these libraries against various targets can rapidly identify new "hit" compounds, significantly accelerating the process of discovering novel therapeutics for a wide range of diseases. nih.govopenochem.org

Future Directions and Emerging Research Avenues

Innovations in Diazepane Synthetic Methodologies

The synthesis of the 1,4-diazepane core has traditionally presented challenges, but recent innovations are providing more efficient, sustainable, and versatile routes to this seven-membered heterocyclic system. These modern methods offer significant improvements over classical multi-step procedures, which often suffer from low yields and harsh reaction conditions.

One of the most promising green approaches is the use of hydrogen borrowing catalysis . A (pyridyl)phosphine-ligated ruthenium(II) catalyst has been shown to effectively couple diamines and diols to produce diazepanes. organic-chemistry.org This method is atom-economical, environmentally friendly, and tolerates a wide range of substrates, suggesting its potential for the streamlined synthesis of 1-isopropyl-1,4-diazepane (B1281042). organic-chemistry.org

Domino reactions represent another powerful strategy. Researchers have developed a step- and atom-economical protocol for synthesizing 1,4-diazepanes from simple starting materials like 1,2-diamines and alkyl 3-oxohex-5-enoates. acs.orgresearchgate.net This process involves the in-situ generation of an aza-Nazarov reagent followed by an intramolecular cyclization, often achievable under solvent-free conditions. acs.orgresearchgate.net

Furthermore, multicomponent reactions (MCRs) are gaining traction for their ability to construct complex molecules like diazepine (B8756704) derivatives in a single pot, enhancing efficiency and reducing waste. researchgate.netnih.govnih.gov The strategic combination of three or more reactants allows for the rapid assembly of diverse diazepine scaffolds. nih.gov Other innovative techniques being explored include palladium-catalyzed cyclizations, the use of heteropolyacids as efficient catalysts, and novel routes starting from versatile building blocks like N-propargylamines. nih.govresearchgate.netrsc.orgmdpi.com

| Methodology | Key Features | Potential Advantages for 1-Isopropyl-1,4-diazepane Synthesis | Reference |

|---|---|---|---|

| Hydrogen Borrowing Catalysis | Ruthenium(II) catalyzed coupling of diamines and diols. | High atom economy, environmentally friendly, high yields. | organic-chemistry.org |

| Domino Process | In-situ generation of an aza-Nazarov reagent followed by cyclization. | Step- and atom-economical, can be performed solvent-free. | acs.orgresearchgate.net |

| Multicomponent Reactions (MCRs) | One-pot synthesis from three or more starting materials. | Rapid access to diverse and complex diazepine scaffolds. | researchgate.netnih.govnih.gov |

| Palladium-Catalyzed Cyclization | Formation of the diazepine ring via C-N bond coupling. | High efficiency and versatility for creating substituted derivatives. | mdpi.commdpi.com |

Advanced Characterization Techniques for Complex Diazepane Structures

As synthetic methodologies produce increasingly complex diazepane derivatives, advanced characterization techniques are essential for unambiguous structural elucidation and conformational analysis. The seven-membered diazepane ring can adopt several conformations, such as a twisted chair, which influences its biological activity and chemical properties.

X-ray crystallography remains the gold standard for determining the precise three-dimensional structure of crystalline diazepane derivatives, providing definitive information on bond lengths, angles, and ring conformation. researchgate.netnih.gov For non-crystalline materials or for analysis in solution, a suite of spectroscopic methods is employed.

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D techniques (COSY, HSQC, HMBC), is indispensable for mapping the connectivity of atoms within the molecule. researchgate.netresearchgate.net

Beyond these standard methods, more advanced techniques are being applied. X-ray Absorption Spectroscopy (XAS) , which includes X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), can provide detailed information about the electronic valence state and local atomic environment of specific elements, which is particularly useful for metallated diazepane complexes. mdpi.com The combination of these powerful analytical tools is critical for understanding the structure-property relationships of new and complex diazepane-based systems. researchgate.net

Integration of Computational Methods in Diazepane Research

Computational chemistry has become an integral part of modern chemical research, offering profound insights that complement experimental work. In the field of diazepane research, methods like Density Functional Theory (DFT) and molecular dynamics simulations are being used to predict reaction outcomes, elucidate mechanisms, and guide the design of new molecules with desired properties. nih.govnih.gov

Molecular docking and virtual screening are powerful computational techniques used to predict how diazepane-based ligands might interact with biological targets, such as receptors or enzymes. nih.govopenmedicinalchemistryjournal.com By simulating the binding mode and estimating binding affinity, these methods help prioritize which novel derivatives are most promising for synthesis and biological testing, thereby accelerating the drug discovery process. nih.govopenmedicinalchemistryjournal.com For instance, molecular dynamics simulations have been used to confirm the strong interaction of a diazepane derivative with the active site of the σ1R receptor. nih.govnih.gov

Furthermore, quantum chemical calculations are employed to investigate reaction mechanisms. DFT calculations, for example, can be used to compare the Gibbs free energies of different reaction pathways, helping to understand why certain products are formed preferentially during synthesis. nih.gov This predictive power allows chemists to refine reaction conditions to favor the desired product, saving time and resources. nih.gov

Unexplored Reactivity and Transformations of 1-Isopropyl-1,4-diazepane

While the synthesis of the diazepane ring is well-explored, the specific reactivity of 1-isopropyl-1,4-diazepane remains an area ripe for investigation. The presence of two distinct nitrogen atoms—one tertiary (N1, bearing the isopropyl group) and one secondary (N4)—offers opportunities for selective chemical transformations.

Future research could focus on the selective functionalization of the N4 position. This secondary amine is a nucleophilic site that could undergo a variety of reactions, such as acylation, alkylation, or arylation, to introduce new functional groups and create a library of novel derivatives. The steric bulk of the N1-isopropyl group may influence the reactivity at N4, potentially allowing for regioselective transformations.

Another avenue is the exploration of ring-opening or ring-contraction reactions to access different heterocyclic scaffolds. The unique strain and conformational flexibility of the seven-membered ring could be exploited to drive novel chemical transformations under specific catalytic conditions. Furthermore, the C-H bonds on the isopropyl group or on the diazepane ring itself could be targets for late-stage functionalization, a modern synthetic strategy that allows for the rapid diversification of complex molecules.

Potential for New Applications of the Diazepane Scaffold in Materials Science and Catalysis

The 1,4-diazepane scaffold is not only a "privileged structure" in medicinal chemistry but also holds significant potential as a versatile building block in materials science and catalysis. nih.govjocpr.com The two nitrogen atoms provide excellent coordination sites for metal ions, making diazepane derivatives attractive ligands for creating novel catalysts and functional materials.

In catalysis , diazepane-based ligands can be used to construct metal complexes for a variety of organic transformations. For example, palladium complexes are widely used in cross-coupling reactions, and ligands play a crucial role in tuning the catalyst's activity and selectivity. mdpi.com The development of chiral diazepane ligands could lead to new asymmetric catalysts for producing enantiomerically pure compounds, which is of high importance in the pharmaceutical industry. researchgate.net Heterogeneous catalysts, where a diazepane-based complex is immobilized on a solid support like silica (B1680970) or graphene oxide, could offer advantages in terms of recyclability and ease of separation. researchgate.netresearchgate.net

In materials science , the diazepane unit can be incorporated into larger molecular architectures like polymers or metal-organic frameworks (MOFs). The rigid yet flexible nature of the diazepine ring could impart unique structural and functional properties to these materials. For instance, incorporating diazepane derivatives as linkers in MOFs could create materials with tailored porosity and selective gas adsorption properties, suitable for applications in carbon capture or chemical separations. The ability to functionalize the diazepane ring allows for fine-tuning of the material's properties, opening doors to new smart materials with applications in sensing, electronics, or drug delivery.

Q & A

Q. What are the recommended synthetic routes for 1-Isopropyl-1,4-diazepane dihydrochloride, and how do reaction conditions influence yield?

Synthesis of structurally related diazepane derivatives, such as 4,4-Difluoroazepane hydrochloride, typically involves fluorination or alkylation of azepane precursors under controlled conditions. For example, fluorinating agents (e.g., cesium fluoride) in polar solvents like DMSO at 50°C can yield substituted azepanes . For 1-isopropyl substitution, analogous alkylation steps using isopropyl halides or nucleophilic substitution with isopropylamine derivatives may be employed. Reaction optimization should include temperature control (50–80°C), solvent polarity adjustments, and stoichiometric ratios of reagents to minimize byproducts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key safety measures include:

- Personal protective equipment (PPE): OSHA-compliant goggles, nitrile gloves, and lab coats to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of hydrochloride vapors.

- Waste disposal: Follow hazardous waste regulations for halogenated compounds, as diazepane hydrochlorides may release toxic gases upon decomposition .

Q. How does the solubility profile of this compound impact experimental design?

The compound’s solubility in polar aprotic solvents (e.g., DMSO, methanol) and limited solubility in chloroform necessitates solvent selection based on application:

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR spectroscopy: Confirm substitution patterns (e.g., isopropyl group at position 1) via H and C chemical shifts.

- Mass spectrometry (MS): ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H] peaks).

- HPLC with UV detection: Monitor purity using C18 columns and acetonitrile/water gradients (0.1% TFA) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or MS data often arise from impurities or stereochemical variations. Strategies include:

- Multi-dimensional NMR (e.g., COSY, HSQC): Assign proton-carbon correlations to distinguish regioisomers .

- High-resolution MS (HRMS): Confirm exact mass to rule out adducts or degradation products .

- Comparative analysis: Cross-reference with PubChem or ECHA databases for validated spectral libraries .

Q. What methodologies optimize reaction yields for this compound under scalable conditions?

- DoE (Design of Experiments): Screen variables (temperature, solvent, catalyst) to identify optimal parameters. For example, cesium fluoride in DMSO at 50°C improved yields in analogous fluorinations .

- Flow chemistry: Continuous processing reduces side reactions and enhances reproducibility for diazepane ring formation .

Q. How can computational chemistry guide the synthesis of novel this compound analogs?

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Q. How can researchers evaluate the biological activity of this compound while adhering to ethical guidelines?

Q. What theoretical frameworks support the design of experiments involving this compound?

- Mechanistic organic chemistry: Apply Curtin-Hammett principles to predict kinetic vs. thermodynamic control in ring-closing reactions.

- Systems biology: Integrate omics data to map compound interactions with cellular pathways .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.